2-Biphenyl-4-yl-1,3-benzoxazol-5-amine
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Overview
Description
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C19H14N2O and a molecular weight of 286.336 g/mol . It is a part of the benzoxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Benzoxazole compounds are known to undergo a series of reactions involving the formation of carbinolamine by addition of an amine to a double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Result of Action
It’s worth noting that benzoxazole compounds have been associated with various biological activities, including antimicrobial, antiviral, and anticancer activities
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine typically involves the condensation of 2-aminophenol with a biphenyl derivative under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-benzoxazol-5-amine
- 2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine
- 2-(2-Methylphenyl)-1,3-benzoxazol-5-amine
- 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine
- 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine
- 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine
- 2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine
- 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine
Uniqueness
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine is unique due to its specific biphenyl substitution, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-phenylphenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c20-16-10-11-18-17(12-16)21-19(22-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANOMZFWVQGEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93075-61-7 |
Source
|
Record name | 2-(1,1'-BIPHENYL)-4-YL-1,3-BENZOXAZOL-5-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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